molecular formula C17H20FNO4 B6348480 4-(2-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-80-3

4-(2-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348480
CAS RN: 1326810-80-3
M. Wt: 321.34 g/mol
InChI Key: WIQPFAAHRCKVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is an organic molecule with the molecular formula C20H26FNO4 . It has an average mass of 363.423 Da and a monoisotopic mass of 363.184601 Da .


Molecular Structure Analysis

The structure of this compound includes a fluorobenzoyl group, a methyl group, and a carboxylic acid group attached to a 1-oxa-4-azaspiro[4.5]decane ring . The exact 3D structure and stereochemistry are not provided in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, and solubility, are not specified in the retrieved papers .

Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential use as an anticonvulsant. Research indicates that derivatives of this compound show promise in seizure protection, comparable to standard drugs like phenytoin . The structure-activity relationship (SAR) of these derivatives is a key focus, aiming to optimize their efficacy and minimize side effects.

properties

IUPAC Name

4-(2-fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-4-2-3-5-13(12)18/h2-5,11,14H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQPFAAHRCKVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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